molecular formula C7H8N2 B098586 1-methyl-4H-pyridine-3-carbonitrile CAS No. 19424-15-8

1-methyl-4H-pyridine-3-carbonitrile

Cat. No. B098586
CAS RN: 19424-15-8
M. Wt: 120.15 g/mol
InChI Key: URMOHBQFVNVION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4H-pyridine-3-carbonitrile, also known as 1M4PCN, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical properties, which make it useful in a variety of laboratory settings. In

Scientific Research Applications

1-methyl-4H-pyridine-3-carbonitrile has been used in a variety of scientific research applications, including drug discovery, neurochemistry, and neuropharmacology. One of the main uses of 1-methyl-4H-pyridine-3-carbonitrile is as a ligand for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, and is a target for drug development in the treatment of Alzheimer's disease and other cognitive disorders.

Mechanism Of Action

The mechanism of action of 1-methyl-4H-pyridine-3-carbonitrile involves its binding to the alpha7 nAChR. This binding results in the activation of the receptor, which leads to the release of neurotransmitters such as dopamine and acetylcholine. The activation of the alpha7 nAChR has been shown to improve cognitive function and memory in animal models, making it a promising target for drug development.

Biochemical And Physiological Effects

In addition to its effects on cognitive function, 1-methyl-4H-pyridine-3-carbonitrile has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in animal models, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been shown to have analgesic effects, making it a potential treatment for pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-methyl-4H-pyridine-3-carbonitrile in lab experiments is its specificity for the alpha7 nAChR. This specificity allows researchers to study the effects of activating this receptor without interfering with other physiological processes. However, one limitation of using 1-methyl-4H-pyridine-3-carbonitrile is its relatively low potency compared to other ligands for the alpha7 nAChR. This can make it more difficult to achieve the desired level of receptor activation in experiments.

Future Directions

There are several future directions for research on 1-methyl-4H-pyridine-3-carbonitrile. One area of interest is the development of more potent ligands for the alpha7 nAChR, which could have greater therapeutic potential for cognitive disorders. Another area of interest is the study of the anti-inflammatory and analgesic effects of 1-methyl-4H-pyridine-3-carbonitrile, which could lead to the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of 1-methyl-4H-pyridine-3-carbonitrile and its effects on physiological processes.

Synthesis Methods

The synthesis of 1-methyl-4H-pyridine-3-carbonitrile involves the reaction of 2,5-dimethylpyridine with acrylonitrile in the presence of a catalyst. This reaction results in the formation of 1-methyl-4H-pyridine-3-carbonitrile, which can be purified through recrystallization. The purity of 1-methyl-4H-pyridine-3-carbonitrile is crucial for its use in scientific research, as impurities can affect its properties and interfere with experimental results.

properties

IUPAC Name

1-methyl-4H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-9-4-2-3-7(5-8)6-9/h2,4,6H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMOHBQFVNVION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CCC(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4H-pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.